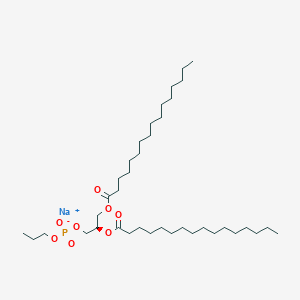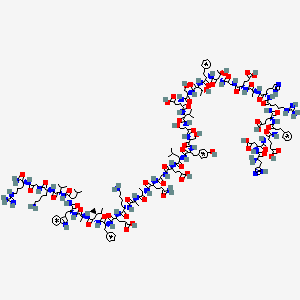![molecular formula C39H74NO8P B6596551 2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate CAS No. 97281-51-1](/img/structure/B6596551.png)
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
1-16:0-2-18:2-Phosphatidylethanolamine (PE) is a class of phospholipids found in biological membranes . The primary target of PE is the Lysophosphatidic Acid Receptor 6 (LPAR6) . LPAR6 plays a crucial role in the regulation of cellular processes, including cell proliferation and survival .
Mode of Action
PE interacts with its target, LPAR6, through a strong binding mechanism . This interaction leads to the regulation of the PI3K-Akt signaling pathway . The PI3K-Akt pathway is a critical intracellular signaling pathway that is involved in regulating the cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity .
Biochemical Pathways
PE is synthesized by the addition of cytidine diphosphate-ethanolamine to diglycerides, releasing cytidine monophosphate . It plays a key role in maintaining membrane fluidity, which is crucial for cellular processes . PE is involved in lipid metabolism, influencing synthesis and breakdown, and participates in autophagy, a process essential for cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of PE involves its biosynthesis, distribution, metabolism, and excretion. It is formed biosynthetically by the action of a transferase, which exchanges a fatty acid from the sn-1 position of a phospholipid to the primary amine group of phosphatidylethanolamine . The distribution of PE is widespread, with high concentrations found in the nervous tissue and brain . The metabolism of PE is thought to be important in the heart
Result of Action
The interaction of PE with LPAR6 and the subsequent regulation of the PI3K-Akt signaling pathway can lead to a reduction in the consumption of adipose tissue in patients with cancer cachexia . This suggests that PE could potentially be used as a therapeutic agent to alleviate the symptoms of cachexia in cancer patients .
Action Environment
The action of PE can be influenced by various environmental factors. For instance, the concentration of PE in the Golgi apparatus is significantly higher compared to other vesicles containing very low-density lipoproteins . This suggests that the subcellular localization of PE could influence its action and efficacy.
Biochemische Analyse
Biochemical Properties
1-16:0-2-18:2-Phosphatidylethanolamine interacts with various enzymes and proteins within the cell. It is synthesized by the addition of cytidine diphosphate - ethanolamine to diglycerides, releasing cytidine monophosphate . S-Adenosyl methionine can subsequently methylate the amine of phosphatidylethanolamines to yield phosphatidylcholines . This compound plays a role in membrane fusion and in disassembly of the contractile ring during cytokinesis in cell division .
Cellular Effects
1-16:0-2-18:2-Phosphatidylethanolamine influences cell function by regulating cellular metabolism, oxidative stress, and inflammation . It is thought to regulate membrane curvature, playing a role in various cellular processes such as endocytosis and exocytosis .
Molecular Mechanism
At the molecular level, 1-16:0-2-18:2-Phosphatidylethanolamine exerts its effects through binding interactions with biomolecules and changes in gene expression . It is an important precursor, substrate, or donor in several biological pathways .
Metabolic Pathways
1-16:0-2-18:2-Phosphatidylethanolamine is involved in the CDP-ethanolamine pathway, a key metabolic pathway in cells . This pathway is responsible for the de novo synthesis of phosphatidylethanolamine .
Subcellular Localization
1-16:0-2-18:2-Phosphatidylethanolamine is localized in the inner leaflet of the plasma and mitochondrial membranes . It plays a particularly important role in these areas, contributing to the maintenance of cristae in the inner mitochondrial membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphatidylethanolamine can be synthesized through various methods. One common approach involves the extraction from natural sources such as soybeans. The process typically includes solvent extraction, crystallization, and washing steps . The reaction conditions often involve the use of chloroform as a solvent and maintaining the temperature at -20°C to ensure stability .
Industrial Production Methods
Industrial production of phosphatidylethanolamine involves large-scale extraction from soybeans. The process includes solvent extraction, followed by purification steps such as crystallization and washing to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphatidylethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert oxidized phosphatidylethanolamine back to its reduced form.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include oxidized phosphatidylethanolamine, reduced phosphatidylethanolamine, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphatidylethanolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study membrane dynamics and interactions.
Biology: It plays a role in cell signaling, membrane fusion, and apoptosis.
Medicine: It is investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: It is used in the formulation of liposomes for drug delivery and as an emulsifier in food products.
Vergleich Mit ähnlichen Verbindungen
Phosphatidylethanolamine can be compared with other phospholipids such as phosphatidylcholine and phosphatidylserine:
Phosphatidylcholine: Similar in structure but contains a choline group instead of an ethanolamine group. It is more abundant in eukaryotic membranes.
Phosphatidylserine: Contains a serine group and is involved in cell signaling and apoptosis.
Uniqueness: Phosphatidylethanolamine is unique due to its role in membrane curvature and fusion processes.
Similar Compounds
- Phosphatidylcholine
- Phosphatidylserine
- Phosphatidylinositol
Eigenschaften
CAS-Nummer |
97281-51-1 |
|---|---|
Molekularformel |
C39H74NO8P |
Molekulargewicht |
716.0 g/mol |
IUPAC-Name |
2-azaniumylethyl (3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) phosphate |
InChI |
InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44) |
InChI-Schlüssel |
HBZNVZIRJWODIB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-acetylphenyl)carbamoyl]butanoicacid](/img/structure/B6596483.png)



![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)


![[(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B6596545.png)



![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B6596580.png)
